N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a pyridine ring, an adamantane moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves multiple steps, starting with the preparation of the pyridine derivative. The condensation of propionaldehyde with cyanothioacetamide gives 6-amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione . This intermediate is then further reacted with other reagents to introduce the adamantane and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would depend on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and adamantane-containing molecules. Examples include:
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- 4-alkyl-6-amino-3,5-dicyano-2(1H)-pyridinethiones
Uniqueness
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is unique due to its combination of a pyridine ring with an adamantane moiety, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C26H26N6O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[3-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H26N6O2S/c27-12-18-7-19(13-28)24(32-23(18)29)35-14-22(33)30-20-2-1-3-21(8-20)31-25(34)26-9-15-4-16(10-26)6-17(5-15)11-26/h1-3,7-8,15-17H,4-6,9-11,14H2,(H2,29,32)(H,30,33)(H,31,34) |
InChI Key |
UFBJAENQXUYBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=C(C=C(C(=N5)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.